Aqueous Solubility: >20-Fold Increase Over Maleic Hydrazide for Homogeneous Solution Applications
The N-methyl substitution fundamentally alters the intermolecular interactions of the pyridazinedione core, leading to a massive gain in aqueous solubility. While maleic hydrazide (the parent compound) is only slightly soluble at 4.5–6 g/L (25°C) , the target compound demonstrates a calculated solubility of 129 g/L (25°C), a 21.5 to 28.7-fold increase . This eliminates the need for organic co-solvents like DMSO or DMF, which are often required to achieve effective concentrations of maleic hydrazide in biological or chemical systems.
| Evidence Dimension | Aqueous Solubility |
|---|---|
| Target Compound Data | 129 g/L |
| Comparator Or Baseline | Maleic hydrazide: 4.5-6 g/L |
| Quantified Difference | ~21.5x to 28.7x higher |
| Conditions | 25°C; Target value is calculated (ACD/Labs); Comparator values are experimental vendor specifications. |
Why This Matters
This property is critical for procurement decisions where high-concentration aqueous stock solutions are required without organic co-solvents, directly impacting experimental design and down-stream processing.
